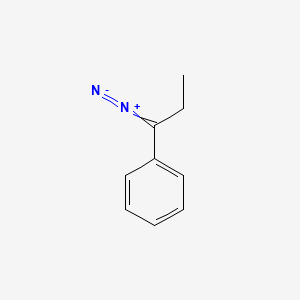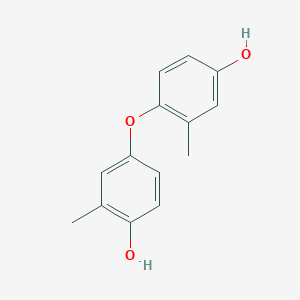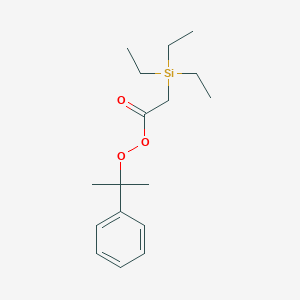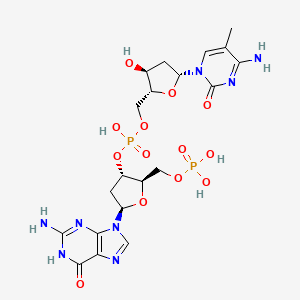
Pdgmdc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Pdgmdc” is a relatively new chemical entity that has garnered attention in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pdgmdc involves a multi-step process that typically starts with the preparation of its core structure. The initial step often includes the formation of a key intermediate through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions usually involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that are both cost-effective and efficient. The process may involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques to achieve high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Pdgmdc undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions of this compound often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound with different functional groups.
Aplicaciones Científicas De Investigación
Pdgmdc has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: this compound is being investigated for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: In industrial applications, this compound is used in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of Pdgmdc involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which this compound is used.
Propiedades
Número CAS |
51853-63-5 |
|---|---|
Fórmula molecular |
C20H28N8O13P2 |
Peso molecular |
650.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H28N8O13P2/c1-8-4-27(20(31)24-16(8)21)13-2-9(29)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)28-7-23-15-17(28)25-19(22)26-18(15)30/h4,7,9-14,29H,2-3,5-6H2,1H3,(H,35,36)(H2,21,24,31)(H2,32,33,34)(H3,22,25,26,30)/t9-,10-,11+,12+,13+,14+/m0/s1 |
Clave InChI |
JAPHKTOVZDCDRM-PRSXHHODSA-N |
SMILES isomérico |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |
SMILES canónico |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |
Números CAS relacionados |
51853-63-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


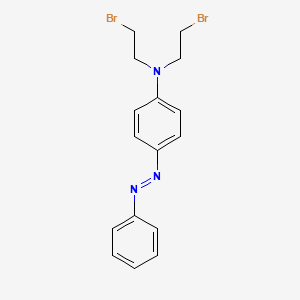
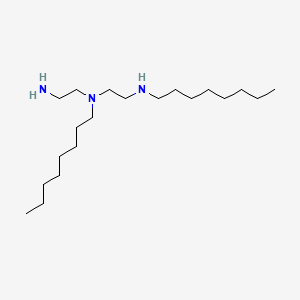
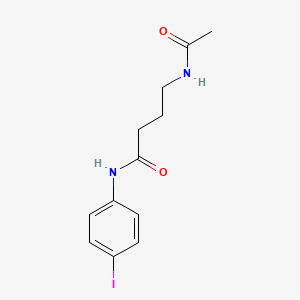
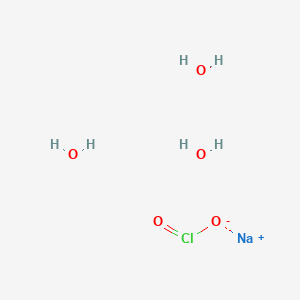
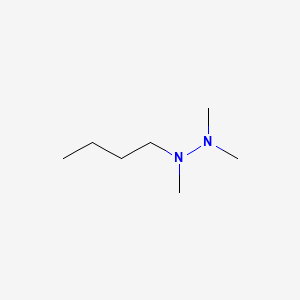
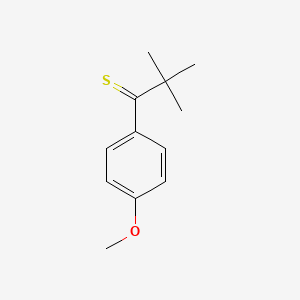
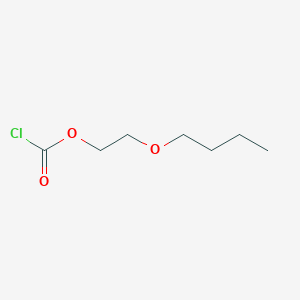
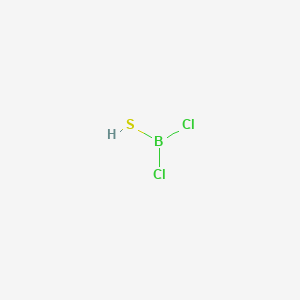
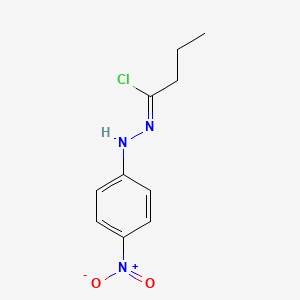
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
